1-(1,2-benzoxazol-3-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]methanesulfonamide
Description
This compound is a structurally complex molecule featuring a 1,2-benzoxazole core, a methanesulfonamide linker, and a 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-ylmethyl substituent. The methanesulfonamide group enhances solubility and may influence binding interactions in biological targets. Structural determination of such compounds typically relies on X-ray crystallography using programs like SHELXL or OLEX2 , while spectroscopic methods (IR, NMR) confirm functional groups and tautomeric states .
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c20-17(8-3-6-16-13(17)7-9-24-16)11-18-25(21,22)10-14-12-4-1-2-5-15(12)23-19-14/h1-2,4-5,7,9,18,20H,3,6,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGLPVMPEZOKIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(C1)(CNS(=O)(=O)CC3=NOC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Sulfonamide-Triazole Derivatives
Compounds 7–9 in (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) share sulfonamide and heterocyclic motifs with the target compound. Key differences include:
- Core Heterocycles : The target compound uses a benzoxazole ring, whereas compounds 7–9 feature 1,2,4-triazole. Benzoxazole’s aromaticity and rigidity contrast with triazole’s ability to engage in tautomerism (thione ↔ thiol) .
- Substituent Effects : The tetrahydrobenzothiophene in the target compound introduces a puckered six-membered ring, analyzed via Cremer-Pople parameters , while 7–9 have planar fluorophenyl groups.
- Sulfonamide Linkage : The methanesulfonamide in the target compound differs from the aryl-sulfonyl groups in 7–9 , affecting electronic properties and steric bulk.
Spectral and Conformational Analysis
- IR Spectroscopy : Compounds 4–6 (hydrazinecarbothioamides) exhibit C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches . The target compound lacks C=S but retains sulfonamide S=O stretches (~1350–1150 cm⁻¹).
- Ring Puckering : The tetrahydrobenzothiophene’s puckering (quantified via Cremer-Pople coordinates ) may enhance binding specificity compared to planar analogues.
Data Tables
Table 1. Structural and Spectral Comparison
Table 2. Pharmacological Relevance (Inferred)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
